molecular formula C6H11BrO2 B1524003 4-Bromo-3,3-dimethylbutanoic acid CAS No. 854432-06-7

4-Bromo-3,3-dimethylbutanoic acid

Cat. No. B1524003
CAS RN: 854432-06-7
M. Wt: 195.05 g/mol
InChI Key: OGSIWPPNFLFXOH-UHFFFAOYSA-N
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Description

4-Bromo-3,3-dimethylbutanoic acid is a chemical compound . It has a molecular weight of 195.06 . It is used as an intermediate in the synthesis of medicines and agricultural chemicals .


Molecular Structure Analysis

The molecular formula of 4-Bromo-3,3-dimethylbutanoic acid is C6H11BrO2 . The structure of similar compounds can be found in various databases .

Scientific Research Applications

Synthesis of Antimicrobial Agents

4-Bromo-3,3-dimethylbutanoic acid: is used in the synthesis of imidazo[4,5-c]pyridine derivatives , which serve as antimicrobial agents. These compounds are significant in the development of new medications to combat microbial resistance .

Thermodynamic Property Data

The compound’s thermodynamic properties are critically evaluated for pure compounds with a primary focus on organics. This data is essential for understanding the compound’s behavior under different temperatures and pressures, which is crucial in various scientific applications .

By-product Formation in Chemical Synthesis

In chemical synthesis processes, 4-Bromo-3,3-dimethylbutanoic acid may influence the amount and type of by-products formed. This can be particularly important when trying to optimize reactions for desired outcomes .

Synthesis of Symmetrical 1,3-Diynes

A conceptual route involves using β-bromo vinyl carboxylic acids (a category which includes our compound) for the synthesis of symmetrical 1,3-diynes with a palladium catalyst. This process is significant in organic synthesis and materials science .

Molecular Weight Determination

The molecular weight and structural formula of 4-Bromo-3,3-dimethylbutanoic acid are determined for various scientific purposes, including computational modeling and chemical analysis .

properties

IUPAC Name

4-bromo-3,3-dimethylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO2/c1-6(2,4-7)3-5(8)9/h3-4H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGSIWPPNFLFXOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3,3-dimethylbutanoic acid

CAS RN

854432-06-7
Record name 4-bromo-3,3-dimethylbutanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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